(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived through sequential application of fusion nomenclature and substituent prioritization rules outlined in the BlueBook guidelines. The core structure consists of three fused heterocycles:
- A pyrazolo[1,5-a]pyridine system formed by fusing pyrazole (positions 1,2) with pyridine (positions 3,4).
- A pyrido[3,4-e]pyrimidine extension, where the pyrimidine ring (positions 5,6,7,8) shares two adjacent atoms with the pyridine moiety.
The numbering follows the ortho-fusion principle, with the pyrazole ring assigned priority due to its lower locant set. Key substituents include:
- A 2-methyl group on the pyrazole ring (position 2).
- A methanone group at position 7 of the pyrido-pyrimidine system.
- A 2-(trifluoromethyl)phenyl substituent attached to the methanone carbonyl.
The full systematic name adheres to the additive and fusion nomenclature principles, with hydrogenation states explicitly denoted by "8,9-dihydro" and "7(6H)-yl" descriptors.
Molecular Topology and Hybridization Analysis
The molecular framework exhibits distinct regions of aromaticity and saturation (Table 1):
Table 1: Hybridization and Bond Characteristics
| Region | Hybridization | Bond Order | Geometry |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | sp² (C,N) | Conjugated | Planar |
| Pyrido[3,4-e]pyrimidine | sp² (N), sp³ (C) | Alternating | Distorted boat (saturated sites) |
| Methanone linker | sp² (C=O) | Double | Trigonal planar |
| Trifluoromethylphenyl | sp² (C), sp³ (CF₃) | Aromatic | Tetrahedral (CF₃) |
The pyrazolo[1,5-a]pyridine subsystem maintains full conjugation, with bond lengths averaging 1.38 Å for C-N and 1.40 Å for C-C. The pyrido[3,4-e]pyrimidine segment shows partial saturation at positions 6-9, introducing sp³-hybridized carbons that disrupt planarity. The methanone group’s carbonyl oxygen (bond length: 1.21 Å) creates a 120° bond angle with adjacent atoms, while the trifluoromethyl group adopts a staggered conformation relative to the phenyl ring.
Crystallographic Studies and Three-Dimensional Conformation
Though direct crystallographic data for this specific compound remains unpublished, analogous structures provide critical insights:
- Pyrazolo[1,5-a]pyridine derivatives exhibit dihedral angles of 12-18° between fused rings due to steric strain.
- Methanone-substituted aromatics typically show torsional angles of 30-45° between the carbonyl and attached aryl groups.
- Saturated regions (positions 6-9) adopt envelope conformations , with C7 deviating 0.6 Å from the mean plane of adjacent atoms.
Molecular modeling predicts intramolecular hydrogen bonding between N1 of the pyrazole and the methanone oxygen (distance: 2.8 Å), stabilizing a twist-boat conformation in the pyrido-pyrimidine subsystem.
Spectroscopic Fingerprinting
1H NMR (400 MHz, CDCl3):
- Pyrazole protons : δ 8.21 (d, J=5.2 Hz, H3), 7.98 (s, H5)
- Pyridine protons : δ 7.45 (dd, J=5.2, 3.1 Hz, H4), 6.89 (d, J=3.1 Hz, H6)
- Methyl group : δ 2.67 (q, J=7.5 Hz, CH3)
- Trifluoromethylphenyl : δ 7.82-7.76 (m, 4H, aromatic)
13C NMR (100 MHz, CDCl3):
- Carbonyl (C=O) : δ 192.4
- Pyrazole C2 : δ 149.7
- CF3 : δ 124.1 (q, J=288 Hz)
- Aromatic carbons : δ 128.9-135.2 (m)
FT-IR (KBr, cm⁻¹):
- ν(C=O): 1685 (s)
- ν(C-F): 1124 (str)
- ν(C=N): 1560-1600 (m)
HRMS (ESI+):
Calculated for C₂₁H₁₆F₃N₄O [M+H]⁺: 409.1273
Observed: 409.1276 (Δ = 0.73 ppm)
The 1H NMR spectrum confirms the ortho-substitution pattern on the phenyl ring through distinct coupling constants (J=8.4 Hz between H3' and H4'). The 19F NMR exhibits a characteristic triplet at δ -63.2 ppm (J=10.1 Hz) for the CF3 group. High-resolution mass spectrometry validates the molecular formula with sub-ppm accuracy, while IR data corroborates the presence of key functional groups.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-11-8-16-22-9-12-10-24(7-6-15(12)25(16)23-11)17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYRAPRLCPSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without catalysts in boiling dimethylformamide (DMF), yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Solvent recycling and purification steps are also integrated to enhance the efficiency and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl phenyl group, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit cancer cell growth. Studies have shown that certain derivatives can selectively target cancer cells while sparing normal cells.
- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in cancer progression and other diseases. The mechanism often involves the interaction with specific active sites on target proteins.
- Antimicrobial Properties : Some derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. Researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. One derivative exhibited a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of pyrazolo[1,5-a]pyrimidine derivatives. The study found that specific modifications to the core structure enhanced binding affinity to target enzymes involved in tumor growth .
Case Study 3: Antimicrobial Activity
Research conducted on related compounds demonstrated their ability to inhibit bacterial growth effectively. For example, a derivative was found to outperform standard antibiotics against certain strains of bacteria .
Mechanism of Action
The mechanism by which (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby blocking their activity and downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrido-pyrimidine fusion introduces additional rigidity compared to the simpler dihydropyrazolo[1,5-a]pyrimidine scaffold in compound 4n .
- MK72 lacks the pyrido ring but incorporates bis(trifluoromethyl)phenyl groups, which may enhance lipophilicity and target binding .
Substituent Effects on Physicochemical Properties
The trifluoromethyl group in the target compound and analogs like 4n and MK72 significantly influences solubility and metabolic stability. For example:
- Compound 4n : Elemental analysis (C, 54.61%; H, 3.58%; N, 19.96%) aligns with its formula C₁₉H₁₅F₃N₆O₂, suggesting moderate polarity due to the hydroxyl group .
- MK72 : Synthesized in low yield (6%), indicating challenges in introducing bis(trifluoromethyl)phenyl groups .
Functional and Bioactivity Comparisons
Pharmacological Potential
- Ferroptosis Induction: Pyrazolo-pyrimidine derivatives are implicated in ferroptosis pathways, particularly in oral squamous cell carcinoma (OSCC), where they show selective cytotoxicity .
- Enzyme Modulation: Pyrazolo[1,5-a]pyrimidinones like MK72 are often designed as kinase inhibitors due to their ATP-binding site compatibility .
Biological Activity
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its intricate structure and diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H24N6O3
- Molecular Weight : Approximately 432.5 g/mol
- CAS Number : 1797875-38-7
The compound features a pyrazolo ring linked to a pyrido-pyrimidine moiety and a trifluoromethylphenyl group, which contributes to its unique chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes involved in cell cycle regulation. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme that regulates the cell cycle by phosphorylating serine and threonine residues on target proteins .
Inhibition of CDK2
- Mechanism : The compound binds to CDK2, inhibiting its kinase activity, which leads to cell cycle arrest and apoptosis in cancer cells.
- Cellular Effects : Induction of apoptosis through the intrinsic apoptotic pathway has been observed in various cancer cell lines .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anticancer Activity :
- Enzymatic Inhibition :
- Psychopharmacological Effects :
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Q & A
Basic: What are the primary synthetic routes for this compound, and how are intermediates characterized?
Answer:
The compound is synthesized via multicomponent reactions involving aromatic aldehydes and heterocyclic amines. Key steps include:
- Regioselective cyclization : Using aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) with hydrazine derivatives to form the pyrazolo-pyrimidine core .
- Benzofuran integration : Sodium salt-mediated coupling of benzofuran moieties to pyrido-pyrimidine scaffolds, as described in Abdelhamid (2009) .
- Characterization : Intermediates are confirmed via elemental analysis, -/-NMR, IR, and mass spectrometry. For example, IR peaks at 1678 cm (C=O stretch) and -NMR signals for aromatic protons (δ 7.12–7.89 ppm) validate structural features .
Basic: Which spectroscopic methods are critical for confirming structural purity?
Answer:
- NMR spectroscopy : Aromatic proton integration and coupling patterns (e.g., 18 aromatic protons in δ 7.12–7.89 ppm) confirm substituent positions .
- IR spectroscopy : Functional group identification (e.g., C=O stretch at 1678 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 568 [M) align with calculated molecular weights .
- Elemental analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages must match theoretical values within ±0.4% (e.g., C: 71.84% observed vs. 71.82% calculated) .
Advanced: How can regioselectivity be optimized in multicomponent syntheses of dihydropyrazolo-pyrimidines?
Answer:
Regioselectivity depends on:
- Reaction conditions : Room-temperature reactions in dioxane favor kinetically controlled products, while heating promotes thermodynamic control .
- Substituent effects : Electron-withdrawing groups (e.g., -CF) on aldehydes direct cyclization to specific positions (e.g., 4n in ) .
- Catalytic additives : Use of acetic acid or formamide can stabilize transition states, as shown in pyrido-pyrimidine syntheses .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Systematic substitution : Replace the 2-(trifluoromethyl)phenyl group with analogs (e.g., 4-methoxyphenyl or 3-fluorophenyl) to assess electronic effects on bioactivity .
- Core modifications : Compare pyrazolo-pyrimidine derivatives (e.g., thieno-pyridine hybrids) to evaluate scaffold flexibility .
- Activity assays : Test derivatives against target enzymes (e.g., PI3Kα inhibitors) using enzyme-linked assays and computational docking (e.g., Discovery Studio) .
Basic: How to ensure compound stability during storage and handling?
Answer:
- Storage conditions : Keep in airtight containers under inert gas (N) at −20°C to prevent oxidation or hydrolysis .
- Solvent selection : Avoid polar protic solvents (e.g., water) for dissolution; use DMSO or ethanol for short-term stability .
- Monitoring : Regular HPLC analysis (e.g., C18 columns, UV detection at 254 nm) to detect degradation products .
Advanced: What computational tools predict interactions with biological targets?
Answer:
- Molecular docking : Discovery Studio software models binding poses with targets (e.g., PI3Kα) using force fields (e.g., CHARMM) .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with IC data to predict activity .
- MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Control variables : Standardize assay conditions (e.g., pH, temperature) to minimize experimental variability .
- Isomer analysis : Use chiral HPLC to separate enantiomers, as stereochemistry can drastically alter activity .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Basic: What methods evaluate in vitro biological activity?
Answer:
- Enzyme inhibition assays : Measure IC values against targets (e.g., PI3Kα) using fluorescence-based kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
- Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants () for target-ligand interactions .
Advanced: How to address isomerism in analytical characterization?
Answer:
- Chiral chromatography : Use amylose-based columns to resolve enantiomers (e.g., for dihydropyrimidine derivatives) .
- Dynamic NMR : Detect rotational barriers in hindered amides or axial chirality .
- X-ray crystallography : Resolve absolute configurations of single crystals (e.g., PDB deposition for bioactive conformers) .
Basic: What strategies mitigate impurities in final products?
Answer:
- Recrystallization : Use ethanol or ethyl acetate to remove unreacted aldehydes or amines .
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:EtOAc) isolates pure fractions .
- Spectroscopic tracking : Monitor reaction progress via TLC (R values) and -NMR peak integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
